Regulatory Impurity Limit: 5-Trans Isomer Is Restricted to ≤3.0% in Carboprost Tromethamine API per USP
The USP monograph for Carboprost Tromethamine explicitly quantifies the acceptable limit for the 5‑trans isomer (trans‑carboprost) in the API: not more than 3.0% [1]. In parallel, the 15R‑epimer is limited to not more than 2.0%. These limits are enforced via a validated HPLC procedure using naphthacyl ester derivatization. This establishes trans‑carboprost as a controlled impurity rather than a viable active, and defines the acceptable quality threshold for any carboprost API procurement.
| Evidence Dimension | Regulatory acceptance limit in API |
|---|---|
| Target Compound Data | trans-Carboprost (5‑trans isomer): ≤3.0% in Carboprost Tromethamine API |
| Comparator Or Baseline | Carboprost (5Z active isomer): not separately limited; assayed as principal component (95.0–105.0%); 15R‑epimer impurity: ≤2.0% |
| Quantified Difference | 3.0% maximum allowed for 5‑trans isomer vs. API purity requirement of 95.0–105.0% |
| Conditions | USP Carboprost Tromethamine monograph; HPLC with naphthacyl ester derivatization |
Why This Matters
This regulatory ceiling directly determines whether a carboprost API batch is pharmaceutically acceptable and creates the demand for trans‑carboprost reference standards to verify compliance.
- [1] United States Pharmacopeia. Carboprost Tromethamine monograph. USP32–NF27, Limit of 15R‑epimer and 5‑trans isomer: 5‑trans isomer NMT 3.0%. View Source
